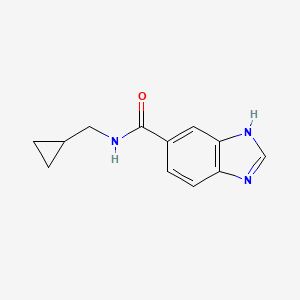
N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide
Overview
Description
N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors in the central nervous system .
Mode of Action
It’s worth noting that compounds with similar structures often function as antagonists or modulators at their target sites .
Biochemical Pathways
It’s plausible that the compound could influence a variety of metabolic pathways, given the broad impact of similar compounds on biological systems .
Pharmacokinetics
Similar compounds are known to undergo extensive first-pass metabolism, which can significantly affect their bioavailability .
Result of Action
Similar compounds have been associated with a range of effects, from changes in receptor activity to alterations in cellular function .
Action Environment
The action of N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Biological Activity
N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Weight : 215.25 g/mol
- InChI Key : MKHZUGOKPRLJJG-UHFFFAOYSA-N
The compound is characterized by a benzodiazole ring system, which is known for its diverse biological activities.
This compound likely interacts with various receptors in the central nervous system. Compounds with similar structures often act as antagonists or modulators at their target sites. The specific biochemical pathways influenced by this compound could include:
- Receptor Activity : Modulation of neurotransmitter receptors.
- Cellular Function : Alterations in cellular signaling pathways.
Pharmacokinetics
Similar compounds have shown extensive first-pass metabolism, which can significantly affect bioavailability. The pharmacokinetic profile of this compound may involve:
- Absorption : Potentially variable based on formulation.
- Distribution : Likely distributed throughout body tissues.
- Metabolism : Subject to metabolic pathways that may alter its efficacy.
Environmental Factors
The biological activity of this compound can be influenced by environmental conditions such as pH and temperature, which can affect its stability and efficacy in biological systems.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Ethambutol | 1.2 | Positive control |
| Isoniazid | 0.25 | Positive control |
| This compound | ND | Not determined |
In studies involving mycobacterial species, alterations in the compound's structure significantly impacted its antimicrobial activity, indicating that specific functional groups are crucial for efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzodiazole derivatives indicates that modifications at specific positions can enhance or diminish biological activity. For example, the introduction of aliphatic groups or amide functionalities has been shown to significantly influence the potency against various targets .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(13-6-8-1-2-8)9-3-4-10-11(5-9)15-7-14-10/h3-5,7-8H,1-2,6H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZUGOKPRLJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















